REACTION_CXSMILES
|
Cl.NO.C(O)C.CC[N:9](C(C)C)C(C)C.[Cl:16][C:17]1[C:18]([NH:23][C:24]([NH:26]CCOC(=O)C)=O)=[N:19][CH:20]=[CH:21][N:22]=1>CO>[Cl:16][C:17]1[C:18]2[N:19]([N:9]=[C:24]([NH2:26])[N:23]=2)[CH:20]=[CH:21][N:22]=1 |f:0.1|
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
1-(3-chloro-pyrazin-2-yl)-3-acetoxyethyl-urea
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=CN1)NC(=O)NCCOC(C)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at ambient temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction is cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The product is isolated
|
Type
|
CUSTOM
|
Details
|
after drying in a vacuum oven (60° C.) (790 mg, 4.65 mmol, 100%)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=2N(C=CN1)N=C(N2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |